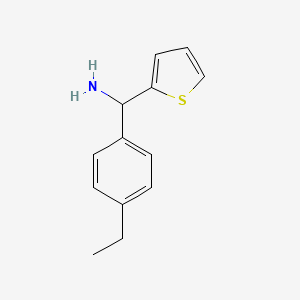

(4-Ethylphenyl)(thiophen-2-yl)methanamine

Description

(4-Ethylphenyl)(thiophen-2-yl)methanamine (CAS: 847744-36-9) is a secondary amine featuring a 4-ethylphenyl group and a thiophen-2-yl moiety linked via a methylene bridge.

Properties

CAS No. |

847744-36-9 |

|---|---|

Molecular Formula |

C13H15NS |

Molecular Weight |

217.33 g/mol |

IUPAC Name |

(4-ethylphenyl)-thiophen-2-ylmethanamine |

InChI |

InChI=1S/C13H15NS/c1-2-10-5-7-11(8-6-10)13(14)12-4-3-9-15-12/h3-9,13H,2,14H2,1H3 |

InChI Key |

XZZLXEAHTSBXKM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=CC=CS2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(thiophen-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Another approach involves the condensation reaction of thiophene derivatives with substituted benzylamines under basic conditions . This method typically requires the use of a base such as triethylamine and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(thiophen-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Ethylphenyl)(thiophen-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Substituent Variations in Aryl-Heteroaryl Methanamines

Key Observations :

- Electronic Effects : Methoxy (electron-donating) and chloro (electron-withdrawing) substituents modulate electronic properties, affecting reactivity and binding interactions.

- Lipophilicity : The ethyl group in the target compound increases hydrophobicity compared to methoxy or unsubstituted phenyl analogs.

- Heteroaryl Diversity: Thiophene (sulfur-containing) vs.

Physicochemical Properties

NMR Spectral Data Comparison

Notes:

Solubility and Stability

- Lipophilicity : The ethyl group in the target compound likely reduces aqueous solubility compared to methoxy analogs (e.g., [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine) .

- Salt Formation : Compounds like (4-(thiophen-2-yl)phenyl)methanaminium iodide (21) demonstrate the ability to form stable salts, enhancing crystallinity .

SAR Trends :

- Substituent Position : Para-substituted aryl groups (e.g., 4-ethyl, 4-methoxy) optimize steric and electronic interactions.

- Heteroaryl Choice : Thiophene’s sulfur atom may enhance binding to metal-containing enzymes compared to furan or oxazole.

Biological Activity

(4-Ethylphenyl)(thiophen-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structure:

This structure suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways.

- Cell Cycle Modulation : Studies indicate that it can cause cell cycle arrest, particularly in cancer cell lines.

- Gene Expression Regulation : It appears to influence the expression of genes associated with apoptosis and proliferation.

Anticancer Activity

Research has shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study evaluated its effects on HCT-116 colon cancer cells, revealing an IC50 value of approximately 10.5 μM, indicating significant anticancer potential .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still required for comprehensive understanding.

Case Study 1: Anticancer Efficacy

A detailed evaluation was conducted on the anticancer effects of newly synthesized derivatives related to this compound. The study reported that several derivatives showed potent activity against HCT-116 cells, with varying IC50 values ranging from 7.1 to 11.9 μM .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 4g | 7.1 | HCT-116 |

| 4a | 10.5 | HCT-116 |

| 4c | 11.9 | HCT-116 |

Case Study 2: Mechanistic Insights

In another investigation, the mechanisms underlying the antitumor effects were explored. The active derivatives were found to induce cell cycle arrest at the S and G2/M phases, suggesting a targeted approach in disrupting cancer cell proliferation .

Biochemical Pathways

This compound interacts with several biochemical pathways:

- Cyclooxygenase Inhibition : Similar to other indole derivatives, it may inhibit COX enzymes, reducing inflammation.

- Cytochrome P450 Interaction : It influences drug metabolism through interactions with cytochrome P450 enzymes, affecting pharmacokinetics and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.